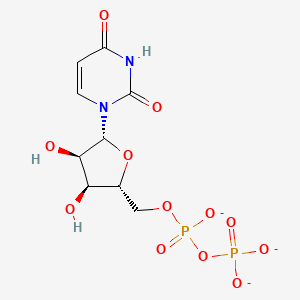

Uridine-diphosphate

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C9H11N2O12P2-3 |

|---|---|

Molekulargewicht |

401.14 g/mol |

IUPAC-Name |

[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |

InChI |

InChI=1S/C9H14N2O12P2/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,10,12,15)(H2,16,17,18)/p-3/t4-,6-,7-,8-/m1/s1 |

InChI-Schlüssel |

XCCTYIAWTASOJW-XVFCMESISA-K |

SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])[O-])O)O |

Isomerische SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])[O-])O)O |

Kanonische SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])[O-])O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Pivotal Role of Uridine Diphosphate in Glycogenesis: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

December 19, 2025

Abstract

Glycogenesis, the metabolic pathway for glycogen (B147801) synthesis, is a critical process for maintaining glucose homeostasis and energy storage in animals. Central to this pathway is the nucleotide sugar, uridine (B1682114) diphosphate (B83284) glucose (UDP-glucose), which serves as the activated glucosyl donor for glycogen chain elongation. This technical guide provides an in-depth examination of the multifaceted role of uridine diphosphate (UDP) in glycogenesis. We will explore the enzymatic synthesis of UDP-glucose by UDP-glucose pyrophosphorylase, its utilization by glycogen synthase, the thermodynamics driving these reactions, and the intricate regulatory mechanisms that govern this pathway. This document consolidates key kinetic data and detailed experimental protocols to serve as a comprehensive resource for professionals in metabolic research and drug development.

Introduction: UDP as the Activated Glucose Carrier

The synthesis of glycogen from glucose is an anabolic process that requires an energetic input to form glycosidic bonds. Free glucose cannot be directly added to the growing glycogen polymer. Instead, it must first be "activated" into a high-energy donor molecule. This is the primary role of uridine diphosphate (UDP).

The overall process begins with the conversion of glucose-6-phosphate to glucose-1-phosphate (G1P).[1] The key activation step, catalyzed by UDP-glucose pyrophosphorylase (UGPase), involves the reaction of G1P with uridine triphosphate (UTP) to form UDP-glucose.[2] This reaction is energetically favorable due to the subsequent hydrolysis of the released pyrophosphate (PPi).[1] UDP-glucose then serves as the immediate substrate for glycogen synthase, which transfers the glucosyl moiety to the non-reducing end of a glycogen primer, releasing UDP.[3] The UDP moiety functions as an excellent leaving group, facilitating the nucleophilic attack by the terminal hydroxyl group of the glycogen chain.[4]

This guide will dissect these core processes, presenting quantitative data on the enzymes involved and providing detailed methodologies for their study.

The Synthesis of UDP-Glucose: The Commitment Step

The formation of UDP-glucose is the committed step for incorporating a glucose unit into glycogen. This irreversible reaction is catalyzed by UDP-glucose pyrophosphorylase (UGPase), also known as UTP-glucose-1-phosphate uridylyltransferase.[5]

Reaction: Glucose-1-Phosphate + UTP ⇌ UDP-Glucose + PPi

While the reaction itself is reversible with an equilibrium constant near 1.0, it is driven strongly in the forward direction in vivo by the action of inorganic pyrophosphatase, which hydrolyzes the pyrophosphate (PPi) product in a highly exergonic reaction.[3][6] This hydrolysis makes the overall synthesis of UDP-glucose from G1P and UTP effectively irreversible.

Glycogen Elongation: The Role of Glycogen Synthase

Once formed, UDP-glucose serves as the direct glucosyl donor for glycogen synthase (GS), the key regulatory enzyme of glycogenesis.[3] GS catalyzes the transfer of the glucose unit from UDP-glucose to the C4-hydroxyl group of a terminal glucose residue on a pre-existing glycogen chain, forming an α-1,4-glycosidic bond.[7]

Reaction: UDP-Glucose + Glycogen(n residues) → UDP + Glycogen(n+1 residues)

Glycogen synthase cannot initiate a new glycogen chain; it requires a primer of at least four glucose residues, which is synthesized by the protein glycogenin.[3] The release of UDP allows for its subsequent re-phosphorylation to UTP (using ATP), enabling it to participate in another round of glucose activation.

Quantitative Data Presentation: Enzyme Kinetics

The efficiency and substrate affinity of the core enzymes in glycogenesis are critical for pathway flux. The following tables summarize key kinetic parameters for UDP-glucose pyrophosphorylase and glycogen synthase from various sources.

Table 1: Kinetic Parameters of UDP-Glucose Pyrophosphorylase (UGPase) Data represents apparent Km and kcat values under specified assay conditions.

| Organism/Isozyme | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (mM⁻¹s⁻¹) | Reference |

| Arabidopsis thaliana (UGPase-1) | UTP | 0.03 | - | - | [8] |

| Glucose-1-P | 0.05 | - | - | [8] | |

| Arabidopsis thaliana (UGPase-2) | UTP | 0.07 | - | - | [8] |

| Glucose-1-P | 0.13 | - | - | [8] | |

| Escherichia coli | Glucose-1-P | 0.201 | 0.0162 | 0.081 | [9] |

| Saccharomyces cerevisiae | Glucose-1-P | 0.114 | 0.0237 | 0.208 | [9] |

| Barley (Hordeum vulgare) | UTP | 0.14 | - | - | [10] |

| Glucose-1-P | 0.26 | - | - | [10] | |

| Phaeodactylum tricornutum (UGP1) | Glucose-1-P | 0.09 | 24.3 | 270 | [11] |

| Pisum sativum | Glucose-1-P | 0.34 | - | - | [12] |

Table 2: Kinetic Parameters of Glycogen Synthase (GS) Data represents apparent Km for the substrate UDP-Glucose under different physiological states.

| Organism/Tissue | Condition | Km for UDP-Glucose (mM) | Reference |

| Rabbit Skeletal Muscle (I form) | - | 45 - 48 | [13] |

| Rat Epitrochlearis Muscle | Rested, Normal Glycogen | 0.71 | [14] |

| Rat Epitrochlearis Muscle | Rested, Low Glycogen | 0.27 | [14] |

| Rat Epitrochlearis Muscle | Rested, High Glycogen | 1.11 | [14] |

| Rat Epitrochlearis Muscle | Contracted, Normal Glycogen | 0.16 | [14] |

| Rat Epitrochlearis Muscle | Contracted, Low Glycogen | 0.14 | [14] |

| Rat Epitrochlearis Muscle | Contracted, High Glycogen | 0.33 | [14] |

Experimental Protocols

Accurate quantification of enzyme activity and glycogen content is essential for studying glycogenesis. This section provides detailed methodologies for key assays.

Protocol for UDP-Glucose Pyrophosphorylase (UGPase) Activity Assay

This protocol is based on a coupled spectrophotometric assay that measures the formation of NADPH, which is proportional to UGPase activity in the pyrophosphorolysis (reverse) direction.[15] The production of Glucose-1-P from UDP-Glucose is coupled to the reduction of NADP⁺ by phosphoglucomutase and glucose-6-phosphate dehydrogenase.

Materials:

-

Assay Buffer: 100 mM HEPES or Tris-HCl, pH 7.5-8.0

-

UDP-Glucose (Substrate)

-

Inorganic Pyrophosphate (PPi) (Substrate)

-

Magnesium Chloride (MgCl₂)

-

NADP⁺

-

Phosphoglucomutase (PGM), auxiliary enzyme

-

Glucose-6-Phosphate Dehydrogenase (G6PDH), auxiliary enzyme

-

Tissue/cell lysate containing UGPase

-

Spectrophotometer or microplate reader capable of reading absorbance at 340 nm

Procedure:

-

Prepare a Master Mix: For each reaction, prepare a master mix containing Assay Buffer, MgCl₂ (final conc. 5 mM), NADP⁺ (final conc. 1 mM), PGM (excess, ~2 units/mL), and G6PDH (excess, ~1 unit/mL).

-

Sample Preparation: Prepare tissue or cell homogenates in a suitable lysis buffer on ice. Centrifuge to clarify the lysate and collect the supernatant. Determine the total protein concentration of the supernatant (e.g., via Bradford or BCA assay).[4]

-

Reaction Setup: In a microcuvette or 96-well UV-transparent plate, add the Master Mix and the sample lysate.

-

Initiate Reaction: Start the reaction by adding the substrates, UDP-Glucose (e.g., final conc. 2 mM) and PPi (e.g., final conc. 1 mM).

-

Measurement: Immediately place the cuvette/plate in the spectrophotometer pre-warmed to 37°C. Monitor the increase in absorbance at 340 nm over time (e.g., for 5-10 minutes). The rate of change in absorbance (ΔA340/min) is directly proportional to the rate of NADPH formation.

-

Calculation: Calculate UGPase activity using the Beer-Lambert law (Extinction coefficient for NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹). One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADPH per minute.

Protocol for Glycogen Synthase (GS) Activity Assay

This protocol describes a coupled spectrophotometric assay where the production of UDP from UDP-glucose is coupled to the oxidation of NADH.[16]

Materials:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.8

-

UDP-Glucose (UDPG)

-

Glycogen (as primer)

-

Phosphoenolpyruvate (PEP)

-

NADH

-

Magnesium Chloride (MgCl₂)

-

Potassium Chloride (KCl)

-

Pyruvate Kinase (PK) and Lactate Dehydrogenase (LDH) enzyme mix

-

Tissue/cell lysate containing GS

-

Spectrophotometer or microplate reader (340 nm)

Procedure:

-

Prepare Reaction Cocktail: Create a reaction mixture containing Assay Buffer, Glycogen (final conc. ~10 mg/mL), PEP (final conc. 1 mM), NADH (final conc. 0.2 mM), MgCl₂ (final conc. 10 mM), KCl (final conc. 100 mM), and the PK/LDH enzyme mix (excess).

-

Sample Preparation: Prepare cell or tissue lysates as described in section 5.1.

-

Reaction Setup: Add the reaction cocktail and sample lysate to a cuvette or well.

-

Initiate Reaction: Start the reaction by adding UDP-Glucose (final concentration can be varied, e.g., 4-5 mM, to determine kinetics).

-

Measurement: Immediately monitor the decrease in absorbance at 340 nm at 30°C. The rate of NADH oxidation (ΔA340/min) is proportional to the rate of UDP production.

-

Calculation: Calculate GS activity using the extinction coefficient for NADH (6.22 mM⁻¹cm⁻¹). One unit is the amount of enzyme that catalyzes the formation of 1 µmol of UDP (and oxidation of 1 µmol of NADH) per minute.[16] To assess the activation state, the assay can be run in the presence and absence of the allosteric activator Glucose-6-Phosphate (G6P, ~10 mM).[17]

Protocol for Tissue Glycogen Quantification

This protocol is a streamlined method using phenol-sulfuric acid for sensitive glycogen measurement.[18][19]

Materials:

-

0.5 M Sodium Hydroxide (NaOH)

-

Absolute Ethanol (B145695) (ice-cold)

-

5% (w/v) Phenol (B47542) solution

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Frozen tissue sample (~20-30 mg)

-

Microplate reader (490 nm)

Procedure:

-

Homogenization & Digestion: Weigh ~20 mg of frozen tissue and place it in a tube with 200 µL of 0.5 M NaOH. Heat in a boiling water bath (100°C) for 30 minutes with agitation to digest the tissue. Cool to room temperature.

-

Glycogen Precipitation: Add 600 µL of ice-cold absolute ethanol to the digest to precipitate the glycogen. Vortex and incubate on ice for at least 30 minutes (or overnight at -20°C).

-

Pelleting and Washing: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the glycogen. Carefully discard the supernatant. Wash the pellet by adding 1 mL of 70% ethanol, vortexing briefly, and re-centrifuging. Discard the supernatant and air-dry the pellet.

-

Resuspension: Resuspend the dried glycogen pellet in a known volume of deionized water (e.g., 200 µL).

-

Colorimetric Reaction: In a 96-well plate, add a small aliquot of the resuspended glycogen sample (e.g., 50 µL). Add 40 µL of 5% phenol solution. Rapidly add 200 µL of concentrated sulfuric acid to each well to generate heat for the reaction.

-

Measurement: Allow the plate to cool for 10-20 minutes. Read the absorbance at 490 nm.

-

Quantification: Determine the glycogen concentration by comparing the absorbance to a standard curve prepared with known concentrations of purified glycogen.

Conclusion

Uridine diphosphate is indispensable to glycogenesis, functioning as the high-energy currency that activates glucose for polymerization. The formation of UDP-glucose by UGPase, driven by pyrophosphate hydrolysis, and its subsequent utilization by glycogen synthase are the core reactions defining the pathway. The data and protocols presented in this guide underscore the central role of UDP-glucose as the rate-limiting substrate for glycogen synthase and provide a robust framework for its investigation. A thorough understanding of the kinetics and regulation of these UDP-dependent steps is critical for researchers developing therapeutic strategies for metabolic diseases such as diabetes, where glycogen metabolism is often dysregulated.

References

- 1. Quantitation of extracellular UTP using a sensitive enzymatic assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Uridine Diphosphate Glucose Pyrophosphorylase (UGP) Activity Assay Kit - Elabscience® [elabscience.com]

- 3. Glycogen synthase - Wikipedia [en.wikipedia.org]

- 4. sunlongbiotech.com [sunlongbiotech.com]

- 5. Characterization of UDP-glucose pyrophosphorylases from different organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mybiosource.com [mybiosource.com]

- 8. Molecular and kinetic characterization of two UDP-glucose pyrophosphorylases, products of distinct genes, from Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. portlandpress.com [portlandpress.com]

- 10. A luminescence-based assay of UDP-sugar producing pyrophosphorylases - Analytical Methods (RSC Publishing) DOI:10.1039/C3AY41811A [pubs.rsc.org]

- 11. UDP-glucose pyrophosphorylase as a target for regulating carbon flux distribution and antioxidant capacity in Phaeodactylum tricornutum - PMC [pmc.ncbi.nlm.nih.gov]

- 12. UDP-sugar pyrophosphorylase with broad substrate specificity toward various monosaccharide 1-phosphates from pea sprouts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Kinetic studies on muscle glycogen synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Glycogen content and contraction regulate glycogen synthase phosphorylation and affinity for UDP-glucose in rat skeletal muscles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. CheKine™ Mirco UDP-Glucose Pyrophosphosphprylase (UGP) Activity Assay Kit - Abbkine – Antibodies, proteins, biochemicals, assay kits for life science research [abbkine.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. files01.core.ac.uk [files01.core.ac.uk]

- 18. An optimized method for tissue glycogen quantification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. An optimized method for tissue glycogen quantification - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Uridine Diphosphate (UDP) in Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uridine (B1682114) diphosphate (B83284) (UDP) and its activated sugar derivatives, such as UDP-glucose (UDP-Glc), UDP-galactose (UDP-Gal), and UDP-glucuronic acid (UDP-GlcUA), are central to a multitude of anabolic and catabolic processes. This technical guide provides an in-depth exploration of the multifaceted functions of UDP in cellular metabolism. It details UDP's critical involvement in glycogenesis, the Leloir pathway for galactose metabolism, and the glucuronidation of xenobiotics and endogenous compounds. Furthermore, this document elucidates the emerging role of UDP and UDP-sugars as signaling molecules, primarily through the P2Y14 receptor, and touches upon their involvement in other metabolic spheres, including lipid and nucleotide synthesis. Quantitative data on enzyme kinetics and metabolite concentrations are summarized, and detailed experimental protocols for the analysis of UDP-sugars and related enzyme activities are provided. Visual diagrams of key pathways and experimental workflows are included to facilitate a comprehensive understanding of UDP's metabolic significance.

Introduction

Uridine diphosphate (UDP) is a nucleotide composed of a pyrophosphate group, the pentose (B10789219) sugar ribose, and the nucleobase uracil (B121893).[1] While it is a fundamental component of RNA, its primary roles in cellular metabolism extend far beyond this function. UDP serves as a carrier molecule for monosaccharides, forming activated UDP-sugars that are essential donor substrates for glycosyltransferases.[2] These enzymes catalyze the synthesis of a vast array of complex carbohydrates, including glycogen (B147801), glycoproteins, and glycolipids. The metabolic pathways involving UDP are tightly regulated and are integral to energy storage, detoxification, and cellular signaling. Dysregulation of these pathways is implicated in numerous diseases, including metabolic disorders and cancer, making the enzymes involved attractive targets for drug development.

Core Functions of UDP in Carbohydrate Metabolism

Glycogen Synthesis (Glycogenesis)

The synthesis of glycogen, the primary storage form of glucose in animals, is critically dependent on UDP-glucose.[1] The process begins with the conversion of glucose-1-phosphate and Uridine Triphosphate (UTP) to UDP-glucose, a reaction catalyzed by UDP-glucose pyrophosphorylase (UGP) .[2] The high-energy bond in UDP-glucose makes the glucose moiety readily transferable. Glycogen synthase then catalyzes the transfer of this glucose unit to the non-reducing end of a growing glycogen chain, releasing UDP.[1]

Galactose Metabolism (The Leloir Pathway)

The metabolism of galactose to glucose-1-phosphate, which can then enter glycolysis or glycogenesis, is facilitated by the Leloir pathway. A key enzyme in this pathway is UDP-galactose-4-epimerase , which catalyzes the reversible conversion of UDP-galactose to UDP-glucose. This allows galactose-derived carbons to be utilized in mainstream glucose metabolism.

Glucuronidation and Detoxification

UDP-glucuronic acid (UDP-GlcUA) is a critical intermediate in the phase II detoxification of a wide range of xenobiotics (including many drugs) and endogenous compounds (such as bilirubin).[3] This process, known as glucuronidation, is catalyzed by UDP-glucuronosyltransferases (UGTs) . These enzymes transfer glucuronic acid from UDP-GlcUA to a substrate, increasing its water solubility and facilitating its excretion from the body.[3] The UGT superfamily comprises several isoforms with varying substrate specificities, playing a crucial role in drug metabolism and disposition.[3]

Quantitative Data on UDP-Related Enzymes and Metabolites

A comprehensive understanding of the role of UDP in metabolism requires quantitative data on the kinetics of the enzymes involved and the intracellular concentrations of UDP and its sugar derivatives. The following tables summarize key quantitative parameters from the literature. It is important to note that these values can vary significantly depending on the specific isoform of the enzyme, the substrate used, and the experimental conditions.

| Enzyme | Substrate | Km | Vmax | Organism/Tissue |

| UDP-Glucose Pyrophosphorylase | UTP | - | - | Leishmania major |

| Glucose-1-Phosphate | - | - | Leishmania major | |

| Glycogen Synthase | UDP-Glucose | 0.87 mM | - | Oocytes |

| Glycogen | - | - | Mouse Liver | |

| UGT1A1 | Estradiol | 14.8-144 µM (for imidazoles) | - | Human Liver Microsomes |

| UGT1A4 | Imidazoles | 14.8-144 µM | - | Recombinant Human |

| Triazoles | 158-3037 µM | - | Recombinant Human | |

| UGT2B7 | Fluconazole | - | - | Recombinant Human |

Table 1: Kinetic Parameters of Key UDP-Metabolizing Enzymes.

| Metabolite | Concentration | Cell Type/Tissue |

| UDP-Glucose | 0.4 to 38 µg/g | Arabidopsis thaliana |

| - | Lactococcus lactis | |

| UDP-Galactose | - | Lactococcus lactis |

| UDP-N-acetylglucosamine | - | Lactococcus lactis |

| UDP-Glucuronic Acid | Reduced by ~50% upon UGDH KD | MDA-MB-231 cells |

Table 2: Intracellular Concentrations of UDP and UDP-Sugars.

UDP and UDP-Sugars in Cellular Signaling

Beyond their metabolic roles, UDP and UDP-sugars have emerged as important extracellular signaling molecules.[4] This signaling is primarily mediated by the P2Y14 receptor , a G protein-coupled receptor (GPCR).[5][6]

The P2Y14 Receptor Signaling Pathway

The P2Y14 receptor is activated by UDP, UDP-glucose, UDP-galactose, and other UDP-sugars.[6] Upon activation, the receptor couples to Gαi, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[5] Activation of the P2Y14 receptor has also been shown to stimulate the mitogen-activated protein kinase (MAPK) pathway, including the phosphorylation of ERK1/2, p38, and JNK. This signaling cascade is implicated in a variety of physiological and pathophysiological processes, including immune responses, inflammation, and neuropathic pain.[7]

Role of UDP in Other Metabolic Pathways

Nucleotide Metabolism

UDP is a key intermediate in the pyrimidine (B1678525) salvage pathway.[8] This pathway allows cells to recycle pyrimidine bases from the breakdown of nucleic acids. Uridine phosphorylase can convert uracil to uridine, which is then phosphorylated to UMP by uridine kinase. UMP can be further phosphorylated to UDP and then UTP, which can be used for RNA synthesis or converted to other pyrimidines.[8][9]

Lipid Metabolism

Recent evidence suggests a role for UDP-glucose in the regulation of fatty acid synthesis. It has been shown that UDP-glucose can suppress the expression of genes involved in lipogenesis by inhibiting the processing of sterol regulatory element-binding proteins (SREBPs).[10] This provides a mechanism for liver cells to prioritize glucose storage as glycogen over conversion to fat.[10]

Experimental Protocols

Quantification of UDP-Sugars by HPLC-MS/MS

This protocol outlines a general workflow for the extraction and quantification of UDP-sugars from biological samples.

Methodology:

-

Sample Preparation: Homogenize cell or tissue samples in a cold extraction buffer (e.g., a chloroform:methanol:water mixture).[11]

-

Extraction: Perform a liquid-liquid extraction to separate the polar metabolites, including UDP-sugars, into the aqueous phase.[11]

-

Solid-Phase Extraction (SPE): Purify the UDP-sugars from the aqueous extract using a porous graphitic carbon SPE cartridge.[11] Elute the UDP-sugars with an appropriate solvent.

-

HPLC-MS/MS Analysis: Separate the UDP-sugars using high-performance liquid chromatography (HPLC) with a porous graphitic carbon column.[11] Detect and quantify the eluted UDP-sugars using a mass spectrometer (e.g., an electrospray ionization Orbitrap mass spectrometer) operating in negative ion mode.[11]

-

Quantification: Use an external calibration curve with known concentrations of UDP-sugar standards and an internal standard (e.g., UDP) to accurately quantify the UDP-sugars in the samples.[11]

UDP-Glucose Pyrophosphorylase (UGP) Activity Assay

This spectrophotometric assay measures the activity of UGP by coupling the production of pyrophosphate (PPi) to the oxidation of NADH.

Principle: UGP catalyzes the reaction: UTP + Glucose-1-Phosphate ↔ UDP-Glucose + PPi. The PPi produced is hydrolyzed to two molecules of inorganic phosphate (B84403) (Pi) by inorganic pyrophosphatase. The formation of Pi is then quantified colorimetrically.[12][13]

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing MOPS buffer (pH 8.0), MgCl₂, UTP, BSA, and yeast inorganic pyrophosphatase.[12]

-

Enzyme Addition: Add the sample containing UGP to the reaction mixture.

-

Initiation: Start the reaction by adding glucose-1-phosphate.[12]

-

Incubation: Incubate the reaction at 37°C for a defined period.

-

Termination and Detection: Stop the reaction and measure the amount of Pi released using a colorimetric method, such as the Malachite Green Phosphate Assay.

Glycogen Synthase Activity Assay

This is a spectrophotometric assay that measures glycogen synthase activity by coupling the production of UDP to the oxidation of NADH.[14]

Principle: Glycogen synthase catalyzes the reaction: UDP-Glucose + Glycogen(n) → UDP + Glycogen(n+1). The UDP produced is converted back to UTP by nucleoside diphosphate kinase (NDPK), using ATP as the phosphate donor. The resulting ADP is used by pyruvate (B1213749) kinase to convert phosphoenolpyruvate (B93156) to pyruvate. Finally, lactate (B86563) dehydrogenase reduces pyruvate to lactate, oxidizing NADH to NAD⁺. The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the glycogen synthase activity.[14]

Protocol:

-

Reaction Mixture: Prepare an assay mixture containing buffer, UDP-glucose, glycogen, ATP, phosphoenolpyruvate, NADH, NDP kinase, pyruvate kinase, and lactate dehydrogenase.[14]

-

Sample Addition: Add the sample containing glycogen synthase to the pre-warmed reaction mixture.[14]

-

Measurement: Immediately measure the decrease in absorbance at 340 nm over time in a spectrophotometer.[14]

-

Calculation: Calculate the enzyme activity based on the rate of NADH oxidation.

UDP-Glucuronosyltransferase (UGT) Activity Assay

This is a fluorometric or luminescent assay to measure the activity of UGTs.

Principle: UGTs catalyze the transfer of glucuronic acid from UDPGA to a substrate. The assay uses a proluciferin substrate that is a substrate for UGTs. Upon glucuronidation, the proluciferin derivative is no longer a substrate for luciferase. The remaining unreacted proluciferin is then converted to a luminescent signal by a luciferase reaction. The decrease in luminescence is proportional to the UGT activity.[15][16]

Protocol:

-

Microsome Preparation: Prepare microsomes from liver tissue or use recombinant UGT enzymes.

-

Activation: Treat the microsomes with a detergent like alamethicin (B1591596) to expose the active site of the UGTs.[15]

-

Reaction Mixture: Prepare a reaction mixture containing buffer, the UGT substrate (e.g., a specific probe substrate for a particular isoform or a general substrate), and the sample containing UGTs.[16]

-

Initiation: Start the reaction by adding UDPGA.[16]

-

Incubation: Incubate the reaction at 37°C.

-

Detection: Stop the reaction and measure the formation of the glucuronidated product by LC-MS/MS or by using a commercial assay kit that measures the depletion of a fluorogenic or luminogenic substrate.[15][16]

Conclusion

Uridine diphosphate is a linchpin in cellular metabolism, indispensable for a wide range of biosynthetic and detoxification pathways. Its role as a carrier of activated sugars is fundamental to the synthesis of complex carbohydrates, with profound implications for energy storage and cellular structure. The enzymes that mediate UDP-dependent reactions, such as UDP-glucose pyrophosphorylase, glycogen synthase, and UDP-glucuronosyltransferases, are critical control points in these pathways and represent important targets for therapeutic intervention in various diseases. The expanding understanding of UDP and UDP-sugars as extracellular signaling molecules acting through the P2Y14 receptor is opening new avenues for research into their roles in inflammation, immunity, and intercellular communication. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to further unravel the complexities of UDP metabolism and harness this knowledge for therapeutic benefit.

References

- 1. Uridine diphosphate - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. criver.com [criver.com]

- 4. UDP-Sugars as Extracellular Signaling Molecules: Cellular and Physiologic Consequences of P2Y14 Receptor Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Signalling and pharmacological properties of the P2Y14 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. UDP-Sugars as Extracellular Signaling Molecules: Cellular and Physiologic Consequences of P2Y14 Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. JCI - UDP-glucose and P2Y14 receptor amplify allergen-induced airway eosinophilia [jci.org]

- 8. Nucleotide salvage - Wikipedia [en.wikipedia.org]

- 9. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 10. UDPG: Maintaining the true nature of sugar - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantitative HPLC-MS analysis of nucleotide sugars in plant cells following off-line SPE sample preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | On the Ancestral UDP-Glucose Pyrophosphorylase Activity of GalF from Escherichia coli [frontiersin.org]

- 13. On the Ancestral UDP-Glucose Pyrophosphorylase Activity of GalF from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Video: Spectrophotometric Methods for the Study of Eukaryotic Glycogen Metabolism [jove.com]

- 15. Detection of Total UDP-Glucuronosyltransferase (UGT) Activity in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. assaygenie.com [assaygenie.com]

UDP signaling pathways in neuronal cells

An In-depth Technical Guide to UDP Signaling Pathways in Neuronal Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Extracellular nucleotides, such as uridine (B1682114) diphosphate (B83284) (UDP) and UDP-glucose, have emerged as critical signaling molecules within the central nervous system (CNS).[1] Once considered solely as intracellular metabolites, these molecules are now recognized as potent ligands for a specific class of G protein-coupled receptors (GPCRs) known as P2Y receptors. In neuronal and glial cells, the activation of these receptors by UDP and its derivatives triggers a cascade of intracellular events that profoundly influence physiological and pathological processes.[2] This guide provides a comprehensive overview of the core , focusing on the P2Y6 and P2Y14 receptors, their downstream effectors, and their roles in neuroinflammation, cell death, and synaptic maintenance. It further details key experimental protocols for investigating these pathways and presents quantitative data to support a deeper understanding of these complex systems.

Core Signaling Pathways

UDP and its sugar-conjugated form, UDP-glucose, mediate their effects in the CNS primarily through two distinct P2Y receptors: P2Y6 and P2Y14.

The P2Y6 Receptor Pathway: A "Find-Me" and "Eat-Me" Signal

The P2Y6 receptor is predominantly expressed on microglial cells and is preferentially activated by UDP.[2][3] Uridine triphosphate (UTP), released from stressed or damaged neurons, is rapidly converted to UDP by ectonucleotidases, establishing UDP as a key danger signal in the brain.[3][4] Activation of P2Y6 is a critical step in initiating microglial phagocytosis, a process essential for clearing cellular debris and maintaining CNS homeostasis.[4][5][6][7]

The canonical signaling cascade for the P2Y6 receptor involves its coupling to Gq proteins, which in turn activates phospholipase C (PLC).[7][8] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[2][9] This calcium signaling is a crucial driver of the cytoskeletal rearrangements necessary for microglial activation, migration, and phagocytosis.[10]

References

- 1. Purinergic signalling - Wikipedia [en.wikipedia.org]

- 2. Microglia Purinoceptor P2Y6: An Emerging Therapeutic Target in CNS Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modification of Neural Circuit Functions by Microglial P2Y6 Receptors in Health and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. UDP acting at P2Y6 receptors is a mediator of microglial phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. UDP Facilitates Microglial Phagocytosis Through P2Y6 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. UDP acting at P2Y6 receptors is a mediator of microglial phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. molecular-ethology.biochem.s.u-tokyo.ac.jp [molecular-ethology.biochem.s.u-tokyo.ac.jp]

- 8. alzdiscovery.org [alzdiscovery.org]

- 9. researchgate.net [researchgate.net]

- 10. Microglial P2Y6 calcium signaling promotes phagocytosis and shapes neuroimmune responses in epileptogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Early History of Uridine Diphosphate (UDP): A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The discovery of uridine (B1682114) diphosphate (B83284) (UDP) and its derivatives, particularly UDP-glucose, in the mid-20th century was a seminal moment in biochemistry, fundamentally altering the understanding of carbohydrate metabolism and biosynthesis. This technical guide provides an in-depth exploration of the pivotal experiments and discoveries that elucidated the role of these critical molecules. Spearheaded by the pioneering work of Luis F. Leloir, who was awarded the Nobel Prize in Chemistry in 1970 for this research, the identification of sugar nucleotides revealed the mechanisms of glycogen (B147801) synthesis and galactose metabolism.[1][2] This paper details the original experimental protocols, presents the key quantitative findings in a structured format, and illustrates the logical and biochemical pathways that were uncovered.

The Dawn of a New Era in Carbohydrate Metabolism: The Discovery of UDP-Glucose

In the late 1940s, the prevailing view was that glycogen synthesis was simply the reversal of its degradation by phosphorylase. However, inconsistencies in this theory prompted Luis Leloir and his team at the Instituto de Investigaciones Bioquímicas in Buenos Aires to investigate further.[1][3] Their work on the enzymatic transformation of galactose-1-phosphate to glucose-1-phosphate in yeast extracts led to the unexpected discovery of a heat-stable cofactor essential for this reaction.[1][3]

This cofactor was isolated from galactose-fermenting yeast, Saccharomyces fragilis, and was identified as uridine diphosphate glucose (UDPG).[3] The initial publication in 1950 by Caputto, Leloir, Cardini, and Paladini in the Journal of Biological Chemistry detailed the isolation and characterization of this novel compound.[3]

Experimental Protocol: Isolation of UDP-Glucose from Yeast

The following protocol is a detailed reconstruction of the methodology described in the seminal 1950 paper.

Objective: To isolate the thermostable cofactor (UDP-Glucose) from yeast.

Materials:

-

Brewer's yeast

-

50% (v/v) Ethanol (B145695)

-

Trichloroacetic acid

-

Mercuric acetate

-

Hydrogen sulfide

-

Anion-exchange resins

-

Whatman No. 1 chromatography paper

-

Solvent systems for paper chromatography (e.g., ethanol-ammonium acetate)

Procedure:

-

Yeast Extraction: A suspension of brewer's yeast was extracted with hot 50% ethanol to obtain a crude extract containing the thermostable cofactor.

-

Purification:

-

Proteins were precipitated from the extract using trichloroacetic acid.

-

The cofactor was then precipitated from the supernatant with mercuric acetate.

-

The mercury was subsequently removed by treatment with hydrogen sulfide.

-

Further purification was achieved using anion-exchange resins.

-

-

Identification:

-

Paper chromatography was employed to analyze the purified substance.

-

The purified compound was subjected to mild acid hydrolysis, which yielded uridine-5'-phosphate and glucose-1-phosphate.

-

Stronger acid hydrolysis resulted in the liberation of uracil, ribose, and glucose.

-

The presence of uridine was a groundbreaking finding at the time, as it was primarily known as a component of nucleic acids.[1]

-

Quantitative Data from the Initial Isolation of UDP-Glucose

The early publications provided some quantitative data regarding the composition of the isolated UDP-glucose.

| Component | Molar Ratio (relative to Uridine) |

| Uridine | 1.00 |

| Glucose | 0.95 |

| Labile Phosphate (B84403) | 1.02 |

| Total Phosphate | 2.05 |

Table 1: Molar ratios of the components of UDP-Glucose as determined in the initial isolation experiments.

The Role of UDP-Glucose in Glycogen Synthesis

A pivotal breakthrough came in 1957 when Leloir and Cardini demonstrated that UDP-glucose, not glucose-1-phosphate as previously believed, was the direct precursor for glycogen synthesis.[4] This discovery overturned the long-held dogma and established the central role of sugar nucleotides in polysaccharide biosynthesis.

Experimental Protocol: In Vitro Glycogen Synthesis from UDP-Glucose

The following protocol outlines the key experiment that demonstrated the role of UDP-glucose in glycogen synthesis, as described in their 1957 publication in the Journal of the American Chemical Society.

Objective: To demonstrate the enzymatic transfer of glucose from UDP-Glucose to a glycogen primer.

Materials:

-

Rat liver enzyme preparation (containing glycogen synthase)

-

Uridine Diphosphate Glucose (UDPG)

-

Glycogen (as a primer)

-

Glucose-6-phosphate (as an activator)

-

Tris buffer (pH 7.5)

-

Magnesium chloride

-

Cysteine

-

Reagents for the determination of UDP and glycogen.

Procedure:

-

Reaction Mixture Preparation: A reaction mixture was prepared containing Tris buffer, magnesium chloride, cysteine, glycogen, glucose-6-phosphate, and the rat liver enzyme preparation.

-

Initiation of Reaction: The reaction was initiated by the addition of UDP-glucose.

-

Incubation: The mixture was incubated at 37°C for a specific period.

-

Termination and Analysis: The reaction was stopped, and the amount of UDP formed was measured to quantify the rate of glucose transfer. The increase in the amount of glycogen was also determined.

Quantitative Data: Enzymatic Synthesis of Glycogen

The 1957 paper provided data on the rate of glycogen synthesis under various conditions.

| Condition | Rate of Glucose Transfer (µmoles/hour) |

| Complete system | 1.2 |

| Without Glucose-6-Phosphate | 0.1 |

| Without Glycogen | 0.05 |

| Without Enzyme | 0.0 |

Table 2: Rate of glucose transfer from UDP-Glucose to glycogen under different experimental conditions, demonstrating the requirement for glucose-6-phosphate as an activator and glycogen as a primer.

Elucidation of the Leloir Pathway of Galactose Metabolism

The discovery of UDP-glucose was a direct consequence of studying the "galactose-glucose phosphate transformation."[3] This led to the full elucidation of the Leloir pathway, the primary metabolic route for the conversion of galactose to glucose.

The pathway involves a series of enzymatic reactions where UDP-glucose plays a crucial role as a carrier of the glucose moiety. The key enzymes in this pathway are:

-

Galactokinase: Phosphorylates galactose to galactose-1-phosphate.

-

Galactose-1-phosphate uridylyltransferase: Transfers a UMP group from UDP-glucose to galactose-1-phosphate, forming UDP-galactose and glucose-1-phosphate.

-

UDP-galactose 4-epimerase: Interconverts UDP-galactose and UDP-glucose.

Logical Flow of Discovery in Galactose Metabolism

Signaling Pathways and Experimental Workflows

The discovery of UDP and its derivatives opened up a new understanding of metabolic regulation. The synthesis of glycogen, for instance, is not a simple reversal of its breakdown but a distinct pathway with its own regulatory mechanisms.

Glycogen Synthesis Pathway

Experimental Workflow for Demonstrating Glycogen Synthesis

Conclusion

The discovery of uridine diphosphate and its central role in carbohydrate metabolism, spearheaded by the meticulous and insightful work of Luis F. Leloir and his collaborators, represents a landmark achievement in biochemistry. Their research not only unveiled the true mechanisms of glycogen synthesis and galactose metabolism but also established the fundamental principle of using activated nucleotide sugars in the biosynthesis of complex carbohydrates. The experimental protocols and quantitative data from these seminal studies, detailed in this guide, laid the groundwork for decades of research into metabolic regulation, enzymology, and the development of therapies for metabolic disorders. The legacy of this discovery continues to influence our understanding of life's fundamental processes.

References

- 1. nobelprize.org [nobelprize.org]

- 2. A century of exercise physiology: key concepts in regulation of glycogen metabolism in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 4. Isolation of the coenzyme of the galactose phosphate-glucose phosphate transformation [notablesdelaciencia.conicet.gov.ar]

The Pivotal Role of Uridine Diphosphate in the Pathogenesis of Metabolic Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uridine (B1682114) diphosphate (B83284) (UDP) and its activated sugar derivatives, such as UDP-glucose (UDP-Glc), UDP-galactose (UDP-Gal), and UDP-N-acetylglucosamine (UDP-GlcNAc), are central to cellular metabolism. Beyond their fundamental roles in biosynthesis, emerging evidence highlights their profound significance in the pathophysiology of a spectrum of metabolic diseases. Dysregulation of UDP-sugar metabolism is implicated in inherited disorders like galactosemia and glycogen (B147801) storage diseases, as well as complex conditions including diabetes mellitus and its associated complications. This technical guide provides an in-depth exploration of the biochemical significance of UDP in these metabolic diseases, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the intricate signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating novel therapeutic strategies targeting UDP-dependent metabolic pathways.

Introduction: The Centrality of UDP in Cellular Metabolism

Uridine diphosphate is a nucleotide that serves as a crucial carrier molecule for monosaccharides, activating them for various enzymatic reactions. The formation of UDP-sugars, catalyzed by enzymes like UDP-glucose pyrophosphorylase (UGP), is a critical control point in carbohydrate metabolism. These activated sugars are essential precursors for the synthesis of glycogen, glycoproteins, glycolipids, and proteoglycans, molecules vital for energy storage, cellular structure, and signaling.[1][2] Consequently, disruptions in the synthesis or utilization of UDP-sugars can have far-reaching consequences, leading to the manifestation of severe metabolic disorders.

UDP in Inherited Metabolic Disorders

Inherited metabolic disorders (IMDs) are a group of genetic conditions caused by defects in specific enzymes or transporters, leading to the accumulation of toxic substances or a deficiency of essential compounds.[3][4][5] Several IMDs are directly linked to aberrant UDP metabolism.

Galactosemia

Classic galactosemia is an autosomal recessive disorder caused by a deficiency in the enzyme galactose-1-phosphate uridylyltransferase (GALT).[2][6] This enzyme is a key component of the Leloir pathway, which is responsible for the conversion of galactose to glucose. The GALT-catalyzed reaction involves the transfer of a UMP moiety from UDP-glucose to galactose-1-phosphate, forming UDP-galactose and glucose-1-phosphate.[7] In the absence of functional GALT, galactose-1-phosphate accumulates to toxic levels, leading to severe clinical manifestations including liver dysfunction, cataracts, and neurological damage.[6][8] Furthermore, the deficiency in GALT activity leads to a reduction in the cellular pool of UDP-galactose, which is essential for the synthesis of glycoproteins and glycolipids.[9][10]

Table 1: UDP-Sugar Concentrations in Galactosemia Patients

| Analyte | Patient Group | Tissue/Cell Type | Concentration | Control Group Concentration | Fold Change | Reference |

| UDP-galactose | 16 children with galactosemia | Red Blood Cells | Significantly reduced | 30 control children | - | [9] |

| UDP-galactose | 15 adults with galactosemia | Red Blood Cells | Significantly reduced | 27 control adults | - | [9] |

| UDP-glucose/UDP-galactose ratio | 16 children with galactosemia | Red Blood Cells | Significantly increased | 30 control children | - | [9] |

| UDP-glucose/UDP-galactose ratio | 15 adults with galactosemia | Red Blood Cells | Significantly increased | 27 control adults | - | [9] |

| UDP-galactose | Galactosemia patients | Cultured Skin Fibroblasts | No significant reduction | Control cell lines | ~1 | [10] |

Glycogen Storage Diseases (GSDs)

Glycogen storage diseases are a group of inherited disorders characterized by abnormal glycogen metabolism. UDP-glucose is the direct precursor for glycogen synthesis, a process catalyzed by glycogen synthase.[11] Deficiencies in the enzymes involved in either glycogen synthesis or degradation lead to the accumulation of abnormal forms or amounts of glycogen in various tissues, primarily the liver and muscles. While the primary defects in most GSDs are not directly in UDP-glucose synthesis, the flux through this pathway is intrinsically linked to the disease's pathophysiology. For instance, in GSD type I, where glucose-6-phosphatase is deficient, the upstream accumulation of glucose-6-phosphate can drive increased glycogen synthesis via conversion to glucose-1-phosphate and subsequently UDP-glucose.

UDP's Role in Complex Metabolic Diseases

Beyond monogenic disorders, the UDP-sugar metabolism is increasingly recognized as a critical player in multifactorial metabolic diseases like diabetes mellitus.

The Hexosamine Biosynthetic Pathway and Insulin (B600854) Resistance

The hexosamine biosynthetic pathway (HBP) is a branch of glucose metabolism that produces UDP-N-acetylglucosamine (UDP-GlcNAc).[11][12][13] This UDP-sugar is the substrate for O-GlcNAcylation, a post-translational modification of nuclear and cytoplasmic proteins that is analogous to phosphorylation.[14] Under conditions of nutrient excess, such as hyperglycemia and hyperlipidemia, the flux through the HBP increases, leading to elevated levels of UDP-GlcNAc and subsequent hyper-O-GlcNAcylation of various proteins, including key components of the insulin signaling pathway.[14][15] This aberrant glycosylation is thought to contribute to the development of insulin resistance, a hallmark of type 2 diabetes.[16]

Table 2: UDP-GlcNAc Concentrations in Diabetic Models

| Analyte | Model | Tissue | Condition | Concentration (nmol/g) | Control Concentration (nmol/g) | Reference |

| UDP-GlcNAc | Rat | Skeletal Muscle | Glucosamine + Uridine Infusion | 198.4 ± 26.3 | - | [16] |

| UDP-GlcNAc | Rat | Skeletal Muscle | Uridine Infusion | 86.8 ± 8.8 | 35.9 ± 8.4 | [16] |

| UDP-glucose | Rat | Skeletal Muscle | Uridine Infusion | 55.2 ± 14.2 | 17.8 ± 6.1 | [16] |

| UDP-GlcNAc | db/db mice | Cardiomyocytes | Diabetic | Increased | Control | [15] |

Signaling Pathways and Experimental Workflows

The Leloir Pathway

The Leloir pathway is the primary route for galactose metabolism. A deficiency in the GALT enzyme within this pathway leads to classic galactosemia.

Caption: The Leloir Pathway for galactose metabolism.

The Hexosamine Biosynthetic Pathway (HBP)

The HBP integrates glucose, amino acid, fatty acid, and nucleotide metabolism to produce UDP-GlcNAc, a key regulator of cellular signaling through O-GlcNAcylation.

Caption: The Hexosamine Biosynthetic Pathway (HBP).

Experimental Workflow for Diagnosis of Inherited Metabolic Disorders

The diagnosis of IMDs often involves a multi-step process, starting with newborn screening and followed by more specific biochemical and genetic testing. Untargeted metabolomics using mass spectrometry is becoming an increasingly powerful tool for identifying novel biomarkers and diagnosing a wide range of IMDs from a single sample.[17][18][19][20]

Caption: Diagnostic workflow for inherited metabolic disorders.

Key Experimental Protocols

Measurement of UDP-sugars by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the levels of UDP-glucose and UDP-galactose in biological samples.

Methodology:

-

Sample Preparation:

-

For red blood cells, lyse the cells and precipitate proteins using a suitable agent (e.g., perchloric acid).[9]

-

For cultured fibroblasts, harvest the cells, lyse them, and deproteinize the lysate.[10]

-

For plant material, perform a chloroform-methanol-water extraction followed by solid-phase extraction (SPE) with a porous graphitic carbon adsorbent.[21]

-

-

Chromatographic Separation:

-

Utilize a reverse-phase HPLC column (e.g., C18) with an ion-pairing agent in the mobile phase to achieve separation of the polar UDP-sugars.[22]

-

Alternatively, a porous graphitic carbon column can be used for separation.[21]

-

The mobile phase typically consists of a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., ammonium (B1175870) formate).[22]

-

-

Detection:

-

Quantification:

-

Generate a standard curve using known concentrations of UDP-glucose and UDP-galactose.

-

Calculate the concentration of the UDP-sugars in the samples by comparing their peak areas to the standard curve. An internal standard (e.g., UDP) can be used to correct for variations in extraction efficiency and injection volume.[21]

-

Assay of UDP-glucuronosyltransferase (UGT) Activity

Objective: To measure the activity of UGT enzymes in vitro.

Methodology:

-

Enzyme Source:

-

Reaction Mixture:

-

Prepare a reaction buffer containing a suitable pH (e.g., Tris-HCl, pH 7.4), MgCl₂, and the detergent alamethicin (B1591596) to permeabilize the microsomal membrane and expose the active site of the enzyme.[7]

-

Include the UDPGA co-substrate and a specific probe substrate for the UGT isoform of interest (e.g., β-estradiol for UGT1A1, propofol (B549288) for UGT1A9).[26]

-

-

Incubation:

-

Termination and Analysis:

-

Stop the reaction by adding a quenching solution (e.g., acetonitrile or methanol).

-

Analyze the formation of the glucuronidated product using HPLC with UV or mass spectrometric detection.[26]

-

Alternatively, a luminescence-based assay (e.g., UGT-Glo™) can be used, which measures the amount of UDP produced in the reaction.[7][28]

-

-

Data Analysis:

-

Calculate the rate of product formation and express the enzyme activity in units such as pmol/min/mg protein.

-

Assay of UDP-glucose Pyrophosphorylase (UGP) Activity

Objective: To determine the activity of UGP in biological samples.

Methodology:

-

Enzyme Source:

-

Prepare a crude extract or purified enzyme from the tissue or cells of interest.

-

-

Reaction Mixture:

-

Assay Principle (Colorimetric Method):

-

The reaction produces pyrophosphate (PPi).

-

Include inorganic pyrophosphatase in the reaction mixture to hydrolyze PPi to two molecules of inorganic phosphate (B84403) (Pi).[29][30]

-

Measure the amount of Pi produced using a colorimetric method, such as the Malachite Green assay, which forms a colored complex with phosphate that can be quantified spectrophotometrically.[29][30]

-

-

Assay Principle (Coupled Luminescence Method):

-

The PPi produced is converted to ATP by ATP-sulfurylase.

-

The ATP is then used by firefly luciferase to generate light, which can be measured with a luminometer.[31]

-

-

Incubation and Measurement:

-

Incubate the reaction mixture at 37°C for a specific time.

-

Stop the reaction and measure the absorbance or luminescence.

-

-

Data Analysis:

-

Calculate the enzyme activity based on a standard curve of Pi or ATP.

-

Conclusion and Future Directions

Uridine diphosphate and its sugar derivatives are at the crossroads of major metabolic pathways, and their dysregulation is a common theme in a growing number of metabolic diseases. A deeper understanding of the biochemical significance of UDP in these conditions is paramount for the development of novel diagnostic and therapeutic strategies. The quantitative data, experimental protocols, and pathway visualizations presented in this guide offer a foundational resource for researchers in this field.

Future research should focus on:

-

Developing more sensitive and specific methods for the in vivo quantification of UDP-sugar pools in different tissues and cellular compartments.

-

Elucidating the complex regulatory networks that control UDP-sugar metabolism and how they are perturbed in disease states.

-

Identifying and validating novel drug targets within the UDP-sugar metabolic pathways. For example, modulating the activity of UGP or specific UGT isoforms could offer therapeutic benefits in certain metabolic diseases.

-

Exploring the potential of uridine supplementation as a therapeutic strategy to replenish depleted UDP-sugar pools in conditions like galactosemia, while carefully considering its potential to induce insulin resistance.[16]

By continuing to unravel the intricate roles of UDP in metabolic health and disease, the scientific community can pave the way for innovative treatments that target the core biochemical defects underlying these debilitating conditions.

References

- 1. Neonatal screening for galactosemia by quantitative analysis of hexose monophosphates using tandem mass spectrometry: a retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nursing.ceconnection.com [nursing.ceconnection.com]

- 3. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. qbpatologica.wordpress.com [qbpatologica.wordpress.com]

- 7. Detection of Total UDP-Glucuronosyltransferase (UGT) Activity in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Classic Galactosemia and Clinical Variant Galactosemia - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. The investigation of UDPGlucose and UDPGalactose concentration in red blood cells of patients with classical galactosaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. UDP-glucose and UDP-galactose concentrations in cultured skin fibroblasts of patients with classical galactosaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. The hexosamine biosynthetic pathway couples growth factor-induced glutamine uptake to glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protein O-GlcNAcylation in diabetes and diabetic complications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Role of O-GlcNAc Signaling in the Pathogenesis of Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The tissue concentration of UDP-N-acetylglucosamine modulates the stimulatory effect of insulin on skeletal muscle glucose uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A diagnostic algorithm for inherited metabolic disorders using untargeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Application of a Computational Metabolomics Workflow for the Diagnosis of Inborn Errors of Metabolism in a Laboratory Setting | Springer Nature Experiments [experiments.springernature.com]

- 19. A Comprehensive Mass Spectrometry-Based Workflow for Clinical Metabolomics Cohort Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Quantitative HPLC-MS analysis of nucleotide sugars in plant cells following off-line SPE sample preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. An HPLC method for the assay of UDP-glucose pyrophosphorylase and UDP-glucose-4-epimerase in Solieria chordalis (Rhodophyceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. HPLC Determination of Uridine Diphospate Glucose on Newcrom BH | SIELC Technologies [sielc.com]

- 25. bioivt.com [bioivt.com]

- 26. Validated assay for studying activity profiles of human liver UGTs after drug exposure: inhibition and induction studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. criver.com [criver.com]

- 28. promega.com.cn [promega.com.cn]

- 29. portlandpress.com [portlandpress.com]

- 30. On the Ancestral UDP-Glucose Pyrophosphorylase Activity of GalF from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 31. A luminescence-based assay of UDP-sugar producing pyrophosphorylases - Analytical Methods (RSC Publishing) DOI:10.1039/C3AY41811A [pubs.rsc.org]

The Central Role of UDP-Glucose in Glycogen Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of Uridine Diphosphate (UDP)-glucose in the intricate process of glycogen (B147801) synthesis. As the immediate precursor for the addition of glucose moieties to the growing glycogen chain, UDP-glucose stands at a critical juncture of cellular energy storage. This document provides a comprehensive overview of the biochemical pathway, its regulation by insulin (B600854), quantitative data on key enzymatic reactions, and detailed experimental protocols relevant to the study of glycogen metabolism. This guide is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development for metabolic disorders.

The Biochemical Pathway of Glycogen Synthesis

Glycogenesis, the synthesis of glycogen, is a multi-step enzymatic process that converts glucose into a readily mobilizable storage form. This process primarily occurs in the liver and skeletal muscle.[1] The central molecule in this pathway is UDP-glucose, an activated form of glucose that serves as the donor for glycogen chain elongation.[2]

The key steps in the synthesis of glycogen from glucose are as follows:

-

Glucose Phosphorylation: Upon entry into the cell, glucose is phosphorylated to glucose-6-phosphate (G6P) by hexokinase (in muscle) or glucokinase (in liver), trapping it within the cell.[3]

-

Isomerization: Glucose-6-phosphate is then converted to glucose-1-phosphate (G1P) by the enzyme phosphoglucomutase.[4]

-

Activation of Glucose: The key activation step involves the synthesis of UDP-glucose from glucose-1-phosphate and Uridine Triphosphate (UTP). This reaction is catalyzed by UDP-glucose pyrophosphorylase (UGPase) and produces pyrophosphate (PPi) as a byproduct.[5] The subsequent hydrolysis of PPi by inorganic pyrophosphatase drives this reaction forward.[6]

-

Glycogen Chain Elongation: Glycogen synthase, the rate-limiting enzyme of glycogenesis, transfers the glucosyl residue from UDP-glucose to the non-reducing end of a pre-existing glycogen primer, forming an α-1,4-glycosidic bond.[7]

-

Branching: The glycogen branching enzyme introduces α-1,6-glycosidic linkages, creating branches in the glycogen molecule. This increases the solubility of glycogen and provides more non-reducing ends for both synthesis and degradation, allowing for rapid glucose mobilization when needed.[4]

Regulation of Glycogen Synthesis by Insulin

The synthesis of glycogen is tightly regulated, primarily by the hormone insulin. Insulin is released from the pancreas in response to high blood glucose levels and promotes the storage of glucose as glycogen in the liver and muscle.[8] The insulin signaling pathway is a complex cascade of phosphorylation events that ultimately leads to the activation of glycogen synthase.[9]

The key steps in the insulin-mediated regulation of glycogen synthesis are:

-

Insulin Receptor Activation: Insulin binds to its receptor on the cell surface, a receptor tyrosine kinase, leading to its autophosphorylation.[10]

-

IRS Phosphorylation: The activated insulin receptor phosphorylates insulin receptor substrate (IRS) proteins.

-

PI3K Activation: Phosphorylated IRS proteins recruit and activate phosphoinositide 3-kinase (PI3K).

-

Akt/PKB Activation: PI3K generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn activates protein kinase B (Akt/PKB).[11]

-

GSK-3 Inhibition: Activated Akt/PKB phosphorylates and inactivates glycogen synthase kinase 3 (GSK-3).[12]

-

Glycogen Synthase Activation: In its active state, GSK-3 phosphorylates and inactivates glycogen synthase. Therefore, the inhibition of GSK-3 by Akt/PKB leads to the dephosphorylation and activation of glycogen synthase, promoting glycogen synthesis.[6][13]

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and processes involved in glycogen synthesis.

Table 1: Kinetic Parameters of Key Enzymes

| Enzyme | Substrate | Km (mM) | Vmax | Tissue/Organism |

| Glycogen Synthase | UDP-Glucose | 0.27 - 1.11 | - | Rat Skeletal Muscle[14] |

| Glycogen Synthase | UDP-Glucose | ~1 x 10⁻³ M | - | Ehrlich-Lettré ascites tumor cells[7] |

| Glycogen Synthase (Gsy2p) | UDP-Glucose | 2.4 | - | Yeast[15] |

| UDP-Glucose Pyrophosphorylase | UTP | 0.14 | - | Barley[16] |

| UDP-Glucose Pyrophosphorylase | Glucose-1-Phosphate | 0.26 | - | Barley[16] |

| UDP-Glucose Pyrophosphorylase-1 | UTP | 0.03 | - | Arabidopsis[17] |

| UDP-Glucose Pyrophosphorylase-1 | Glucose-1-Phosphate | 0.14 | - | Arabidopsis[17] |

| UDP-Glucose Pyrophosphorylase-2 | UTP | 0.07 | - | Arabidopsis[17] |

| UDP-Glucose Pyrophosphorylase-2 | Glucose-1-Phosphate | 0.36 | - | Arabidopsis[17] |

Table 2: Glycogen Synthesis Rates

| Condition | Rate of Glycogen Synthesis (pmol · min⁻¹ · mg⁻¹ protein) | Cell Type |

| Basal | 134.7 ± 23.45 | Cultured Human Myoblasts[18] |

| + 100 nmol/l Insulin | 259.8 ± 31.11 | Cultured Human Myoblasts[18] |

| Glucose re-addition after depletion | 944.8 ± 63.79 | Cultured Human Myoblasts[18] |

| Glucose re-addition + Insulin | 1493.8 ± 110.47 | Cultured Human Myoblasts[18] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study glycogen synthesis.

Glycogen Synthase Activity Assay

This protocol is adapted from commercially available colorimetric assay kits.[8]

Principle: The activity of glycogen synthase is determined by measuring the rate of UDP production, which is coupled to the reduction of NAD⁺ to NADH by pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH). The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the glycogen synthase activity.

Materials:

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.8, 5 mM MgCl₂, 1 mM EDTA, 2 mM DTT)

-

UDP-Glucose (substrate)

-

Glycogen (primer)

-

Phosphoenolpyruvate (PEP)

-

NADH

-

Pyruvate Kinase (PK)

-

Lactate Dehydrogenase (LDH)

-

Sample (cell or tissue lysate)

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Sample Preparation:

-

Cells: Harvest and wash cells. Lyse cells in assay buffer using sonication or homogenization. Centrifuge to remove debris and collect the supernatant.

-

Tissues: Homogenize tissue in assay buffer on ice. Centrifuge to remove debris and collect the supernatant.

-

-

Reaction Mixture Preparation: Prepare a master mix containing assay buffer, PEP, NADH, PK, and LDH.

-

Assay:

-

Add the reaction mixture to microplate wells.

-

Add the sample (lysate) to the wells.

-

Initiate the reaction by adding UDP-glucose and glycogen.

-

Immediately measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-20 minutes).

-

-

Calculation: Calculate the rate of NADH decrease from the linear portion of the absorbance curve. One unit of glycogen synthase activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of UDP per minute.

UDP-Glucose Pyrophosphorylase (UGPase) Activity Assay

This protocol is based on a coupled enzymatic assay that measures the production of pyrophosphate (PPi).[16][19]

Principle: The PPi produced by UGPase is converted to ATP by ATP-sulfurylase. The ATP is then used by firefly luciferase to generate light, which is proportional to the UGPase activity.

Materials:

-

Assay Buffer (e.g., 50 mM MOPS-KOH, pH 7.0, 10 mM MgCl₂)

-

UTP (substrate)

-

Glucose-1-Phosphate (substrate)

-

ATP-sulfurylase

-

Adenosine 5'-phosphosulfate (APS)

-

Firefly Luciferase

-

Luciferin

-

Sample (cell or tissue lysate)

-

Luminometer

Procedure:

-

Sample Preparation: Prepare cell or tissue lysates as described for the glycogen synthase assay.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, UTP, and glucose-1-phosphate.

-

Detection Reagent Preparation: Prepare a detection reagent containing ATP-sulfurylase, APS, firefly luciferase, and luciferin.

-

Assay:

-

Add the reaction mixture to luminometer plate wells.

-

Add the sample to the wells and incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Add the detection reagent to each well.

-

Measure the luminescence immediately.

-

-

Calculation: Generate a standard curve using known concentrations of PPi. Determine the UGPase activity in the samples by comparing their luminescence to the standard curve.

Quantification of Cellular Glycogen

This protocol describes a common method for quantifying glycogen content in biological samples.[20][21]

Principle: Glycogen is hydrolyzed to glucose monomers by glucoamylase. The resulting glucose is then quantified using a glucose assay, often a colorimetric or fluorometric method.

Materials:

-

Hydrolysis Buffer (e.g., acetate (B1210297) buffer, pH 4.8)

-

Glucoamylase

-

Glucose Assay Kit (e.g., glucose oxidase/peroxidase-based)

-

Sample (cell or tissue lysate)

-

Microplate reader (spectrophotometer or fluorometer)

Procedure:

-

Sample Preparation:

-

Harvest and wash cells or homogenize tissue.

-

Lyse the samples in water or a suitable buffer.

-

Boil the lysate to inactivate endogenous enzymes.

-

-

Glycogen Hydrolysis:

-

To one aliquot of the lysate, add glucoamylase in hydrolysis buffer.

-

To a second aliquot (for background glucose measurement), add only the hydrolysis buffer.

-

Incubate at a suitable temperature (e.g., 55°C) for a sufficient time to ensure complete glycogen hydrolysis (e.g., 1-2 hours).

-

-

Glucose Quantification:

-

Perform a glucose assay on both the glucoamylase-treated and untreated samples according to the manufacturer's instructions.

-

-

Calculation:

-

Subtract the glucose concentration of the untreated sample from that of the glucoamylase-treated sample to determine the amount of glucose derived from glycogen.

-

Normalize the glycogen content to the total protein concentration of the lysate.

-

Conclusion

UDP-glucose is undeniably at the core of glycogen synthesis, serving as the activated glucose donor for glycogen synthase. The intricate regulation of its production and utilization, particularly through the insulin signaling pathway, highlights the importance of this molecule in maintaining glucose homeostasis. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to investigate the nuances of glycogen metabolism. A thorough understanding of the role of UDP-glucose and the enzymes that govern its fate is essential for the development of novel therapeutic strategies targeting metabolic diseases such as diabetes and glycogen storage disorders.

References

- 1. [PDF] The Insulin Signaling Pathway | Semantic Scholar [semanticscholar.org]

- 2. The role of protein kinase B/Akt in insulin-induced inactivation of phosphorylase in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Measurement of hepatic Ra UDP-glucose in vivo in rats: relation to glycogen deposition and labeling patterns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analysis of Cell Glycogen with Quantitation and Determination of Branching Using Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. promega.com [promega.com]

- 6. diabetesjournals.org [diabetesjournals.org]

- 7. Role of nuclear glycogen synthase and cytoplasmic UDP glucose pyrophosphorylase in the biosynthesis of nuclear glycogen in HD33 Ehrlich-Lettré ascites tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cohesionbio.com [cohesionbio.com]

- 9. Potential mechanism(s) involved in the regulation of glycogen synthesis by insulin - ProQuest [proquest.com]

- 10. endocrinology - Activation of Glycogen Synthesis by Insulin - mechanism and cellular location? - Biology Stack Exchange [biology.stackexchange.com]

- 11. youtube.com [youtube.com]

- 12. THE AKT/PKB AND GSK-3β SIGNALING PATHWAY REGULATES CELL MIGRATION THROUGH THE NFAT1 TRANSCRIPTION FACTOR - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Glycogen content and contraction regulate glycogen synthase phosphorylation and affinity for UDP-glucose in rat skeletal muscles [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. genscript.com [genscript.com]

- 17. Molecular and kinetic characterization of two UDP-glucose pyrophosphorylases, products of distinct genes, from Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. diabetesjournals.org [diabetesjournals.org]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Biochemical Titration of Glycogen In vitro - PMC [pmc.ncbi.nlm.nih.gov]

Extracellular Signaling Roles of Uridine Diphosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uridine diphosphate (B83284) (UDP), a fundamental building block for nucleic acid synthesis, has emerged as a critical extracellular signaling molecule. Released from cells under physiological and pathological conditions, UDP orchestrates a diverse array of cellular responses by activating specific cell surface receptors. This technical guide provides an in-depth exploration of the core extracellular signaling roles of UDP, with a focus on its receptors, downstream signaling cascades, and functional implications in health and disease. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental methodologies and a clear presentation of quantitative data to facilitate further investigation into this burgeoning field.

Core Concepts in Extracellular UDP Signaling

Extracellular UDP primarily exerts its effects through a subset of P2Y receptors, which are G protein-coupled receptors (GPCRs). The two main receptors for UDP are the P2Y6 receptor and, to a lesser extent and with some species-specific differences, the P2Y14 receptor , which is more potently activated by UDP-sugars like UDP-glucose.[1][2][3] The activation of these receptors initiates intracellular signaling cascades that modulate a wide range of cellular processes, including inflammation, immune responses, cell migration, and proliferation.[4][5][6]

UDP Receptors and Ligand Interactions

The interaction of UDP and related molecules with P2Y receptors is characterized by specific binding affinities and functional potencies. The following tables summarize key quantitative data for agonists and antagonists of the primary UDP receptors, P2Y6 and P2Y14.

Table 1: Agonist Potency at P2Y6 and P2Y14 Receptors

| Agonist | Receptor | Species | Assay Type | EC50 | Reference(s) |

| Uridine Diphosphate (UDP) | P2Y6 | Human | Inositol (B14025) Phosphate (B84403) Accumulation | 300 nM | [7] |

| Uridine Diphosphate (UDP) | P2Y6 | Rat | Calcium Mobilization | ~190 nM | [8] |

| UDP-glucose | P2Y14 | Human | cAMP Inhibition | ~10-82 nM | [9][10] |

| UDP-glucose | P2Y14 | Human | Calcium Mobilization | 5980 ± 1140 nM | [11] |

| UDP | P2Y14 | Human | Calcium Mobilization | 50.9 ± 6.1 nM | [12][13] |

Table 2: Antagonist Potency at P2Y6 and P2Y14 Receptors

| Antagonist | Target Receptor | Species | Assay Type | IC50 / KB | Reference(s) |

| MRS2578 | P2Y6 | Human | Inositol Phosphate Accumulation | 37 nM | [4][7][14][15] |

| MRS2578 | P2Y6 | Rat | Inositol Phosphate Accumulation | 98 nM | [4][7][15] |

| PPTN | P2Y14 | Human | cAMP Inhibition | 434 pM (KB) | [9][16][17] |

| PPTN | P2Y14 | Human | Chemotaxis | ~1-4 nM | [16] |

Signaling Pathways Activated by Extracellular UDP

The binding of UDP to its cognate P2Y receptors triggers distinct downstream signaling pathways, primarily dictated by the G protein to which the receptor couples.

P2Y6 Receptor Signaling

The P2Y6 receptor predominantly couples to Gq/11 proteins.[10] Upon activation by UDP, Gq activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The elevation in intracellular Ca2+ and the presence of DAG collectively activate protein kinase C (PKC) isoforms.[18]

Downstream of this initial cascade, P2Y6 receptor activation can lead to the stimulation of the mitogen-activated protein kinase (MAPK) pathway, including ERK1/2, and the RhoA/ROCK pathway, which are crucial for processes like cell migration and proliferation.[4]

References

- 1. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stimulation of the P2Y purinergic receptor on type 1 astroglia results in inositol phosphate formation and calcium mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reactome | P2Y6 receptor can bind to UDP [reactome.org]

- 4. rndsystems.com [rndsystems.com]

- 5. UDP acting at P2Y6 receptors is a mediator of microglial phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. UDP induces intestinal epithelial migration via the P2Y6 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 9. A Selective High-Affinity Antagonist of the P2Y14 Receptor Inhibits UDP-Glucose–Stimulated Chemotaxis of Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Signalling and pharmacological properties of the P2Y14 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. UDP-glucose acting at P2Y14 receptors is a mediator of mast cell degranulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of a carbohydrate recognition motif of purinergic receptors | eLife [elifesciences.org]

- 13. researchgate.net [researchgate.net]

- 14. selleckchem.com [selleckchem.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to Uridine Diphosphate Receptors and Their Subtypes

For Researchers, Scientists, and Drug Development Professionals

Abstract